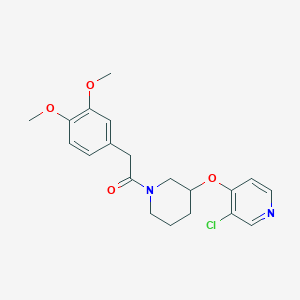
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, the synthesis methods can be quite intricate. For instance, a novel quinolinone derivative was synthesized using Michael addition, which is a method that could potentially be applied to the synthesis of related compounds . Another compound was synthesized through a modified Mannich condensation, which is another versatile method for constructing complex molecules . Additionally, a piperidin-4-one derivative was created by reacting an oxime with a chloromethylpyridine, showcasing the diversity of synthetic approaches .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the crystal structure of molecules, providing insights into their conformation and intermolecular interactions . Density functional theory (DFT) calculations are also frequently employed to predict molecular geometry and electronic structure, which are essential for understanding the behavior of molecules . For example, the conformational analysis of a molecule was studied using DFT, which could be relevant for analyzing the structure of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone .
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its electronic structure, which can be studied through HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps. These analyses help identify regions of the molecule that are prone to nucleophilic or electrophilic attack . For instance, the MEP study of a pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks, which is valuable information for predicting the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its vibrational spectra, NMR chemical shifts, and hyperpolarizability, are determined by its molecular structure. These properties can be experimentally measured and compared with theoretical predictions to validate the accuracy of computational models . For example, the vibrational wavenumbers and NMR chemical shifts of a piperidinone derivative were in good agreement with experimental data, confirming the reliability of the computational methods . Additionally, the antioxidant potency of a molecule was assessed using DPPH and ABTS methods, which could be relevant for evaluating the biological activity of related compounds .
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
This compound has been utilized in the microwave-assisted synthesis of various chemical structures, demonstrating significant antibacterial activity. The process involves the reaction of piperidine with chloro acetophenone under microwave irradiation, leading to the formation of phenyl ethanone derivatives with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns in Enaminones
The hydrogen-bonding patterns of enaminones, including similar compounds, have been characterized, revealing bifurcated intra- and intermolecular hydrogen bonding. These findings contribute to a deeper understanding of the molecular interactions and stability of such compounds in crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Thermal, Optical, and Structural Studies
Thermal and optical studies, along with theoretical calculations, have been conducted on related compounds. These studies include synthesis, characterization, and analysis of interactions and properties, providing insights into their potential applications in materials science (Karthik et al., 2021).
Antioxidant Potency
The antioxidant potency of similar compounds has been investigated, indicating potential applications in pharmaceuticals and health sciences. The studies involve synthesis, NMR study, and evaluation of antioxidant efficacy using various methods (Dineshkumar & Parthiban, 2022).
Ligand Exchange and Structural Characterization
Research on ligand exchange reactions and structural characterization of complexes involving related compounds has been carried out. These studies provide valuable information for the development of new materials and catalysts (Ryabov et al., 1992).
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-6-5-14(10-19(18)26-2)11-20(24)23-9-3-4-15(13-23)27-17-7-8-22-12-16(17)21/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQHDIVHNIDTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

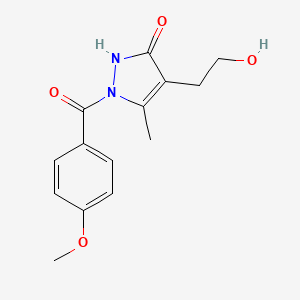
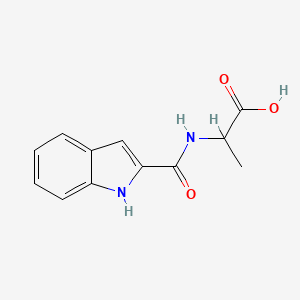
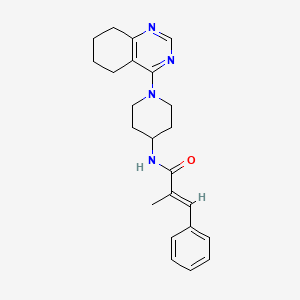
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
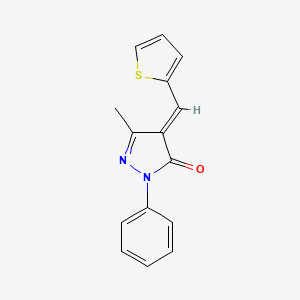
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)